奥美定帕
描述
Omidenepag is a medication used for the treatment of glaucoma and ocular hypertension . It is sold under the brand name Eybelis among others . It was approved for medical use in Japan in 2018, and in the United States in September 2022 .
Synthesis Analysis
The synthesis of Omidenepag involves several steps . The process includes exposure of benzyl amine to sulfonyl chloride, followed by a Mitsunobu reaction promoted by tetramethylazodicarboxamide (TMAD). The global deprotection of the resulting compound delivers Omidenepag .Molecular Structure Analysis
Omidenepag has a molecular formula of C23H22N6O4S . Its exact mass is 478.14 and its molecular weight is 478.530 .Chemical Reactions Analysis
Omidenepag is involved in various chemical reactions. For instance, it is converted by hydrolysis of its isopropyl ester to the active metabolite omidenepag .Physical And Chemical Properties Analysis
Omidenepag has a molecular formula of C23H22N6O4S . Its exact mass is 478.14 and its molecular weight is 478.530 .科学研究应用
药理特征和降眼压作用奥美定帕异丙酯是一种新型降眼压剂,其药理特征已得到研究。它在眼中水解为奥美定帕,一种选择性 EP2 受体激动剂。这种转化在正常血压和高血压动物模型中均导致显着降眼压作用,表明其在青光眼和眼部高血压等疾病的治疗中有效 (Kirihara 等人,2018)。
对人眶纤维母细胞的影响使用 3D 细胞培养评估了奥美定帕对人眶纤维母细胞 (HOFs) 的影响。观察到奥美定帕并未抑制这些细胞中的脂肪生成,这与其他前列腺素类似物的作用形成对比。这一发现对于了解该药物对眶组织的影响和潜在的美容副作用尤为重要 (Hikage 等人,2021)。
对小梁网和睫状肌收缩的影响研究重点关注奥美定帕对小梁网细胞、Schlemm 管内皮细胞和睫状肌收缩的影响。它已被证明可以抑制 TGF-β2 诱导的 mRNA、蛋白质和肌球蛋白轻链磷酸化,这会影响细胞骨架和细胞外基质重塑。这些发现有助于阐明涉及传统流出道途径的 IOP 降低机制 (Nakamura 等人,2021)。
细胞外基质成分的下调奥美定帕异丙酯的活性形式奥美定帕对其在人小梁网细胞中细胞外基质成分的 mRNA 表达的影响进行了研究。发现它下调了几个关键基因,表明药物降低流出阻力并因此降低 IOP 的一种机制 (Kumon 等人,2023)。
长期疗效和安全性研究长期研究,如 RENGE 研究,评估了奥美定帕异丙酯在一年的时间内的疗效和安全性。这些研究表明,在开角型青光眼和眼部高血压患者中,作为单一疗法或与其他抗青光瘤药物联合使用时,奥美定帕异丙酯具有持续的 IOP 降低作用和总体耐受性良好的安全性 (Aihara 等人,2021)。
与其他青光眼药物的比较研究已进行比较研究以评估奥美定帕对其他青光眼药物(如拉坦前列素)的疗效。这些研究提供了奥美定帕在原发性开角型青光眼和眼部高血压治疗中相对有效性和安全性概况的见解,突出了其作为传统治疗方法的可行替代方案的潜力 (Aihara 等人,2020)。
未来方向
属性
IUPAC Name |
2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c30-23(31)15-25-22-6-1-4-19(27-22)17-28(34(32,33)21-5-2-11-24-14-21)16-18-7-9-20(10-8-18)29-13-3-12-26-29/h1-14H,15-17H2,(H,25,27)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSTSNEOJUIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omidenepag | |
CAS RN |
1187451-41-7 | |
Record name | Omidenepag [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMIDENEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95F9F9LU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。